3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Overview
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s considered a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of various compounds under different experimental settings . For example, 1,2,4-triazolo derivatives have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of isoxazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Isoxazole derivatives can be synthesized through various chemical reactions. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely. For example, the molecular weight of 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid is 235.28 g/mol .Scientific Research Applications
Odor Detection and Interaction with Aroma Compounds
Miyazawa et al. (2009) explored the odor detection of mixtures involving homologous carboxylic acids and various model odorants differing greatly in structure and odor character, including 2-hydroxy-3-methylcyclopent-2-en-1-one, furan-2-ylmethanethiol, and (3-methyl-3-sulfanylbutyl) acetate. They discovered that the carbon-chain length of carboxylic acids not only influenced their interaction with other carboxylic acids but also with unrelated compounds. This study is significant for understanding the complex interactions in odor detection and the role of structural components like carboxylic acids in aroma perception (Miyazawa et al., 2009).
Glutathione Synthesis Precursor Mobilization
Fukagawa et al. (2000) utilized L-2-oxothiazolidine-4-carboxylic acid (OTZ) as a precursor for glutathione (GSH) synthesis in a study, where they used a tagged version of OTZ to examine the precursor mobilization for GSH synthesis. The study found that the metabolic rate of OTZ hydrolysis increased when GSH stores were reduced, indicating a potential use of OTZ as a probe to identify individuals at risk for low GSH stores or with an impaired capacity to synthesize GSH (Fukagawa et al., 2000).
Drug Binding Inhibition by Furancarboxylic Acids
Niwa et al. (1988) reported the detection of various furancarboxylic acids in uremic serum, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were found to inhibit the binding of drugs like salicylate and 5,5-diphenylhydantoin to albumin, potentially affecting drug efficacy and safety in patients with chronic kidney disease (Niwa et al., 1988).
Influence on Fibrinolytic Activity
Andersson et al. (2009) investigated the effects of Amino methyl cyclohexane carboxylic acid, particularly its active isomer AMCA, on fibrinolytic activity. They found AMCA to be a potent inhibitor of plasminogen activation, contributing valuable insights into the management of conditions associated with increased fibrinolytic activity and/or bleeding symptoms (Andersson et al., 2009).
Mechanism of Action
Target of Action
They are significant in the field of drug discovery due to their ability to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazoles typically interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Without specific information on “3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Isoxazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazoles have been found to have a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMCHXZWFJELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651197 | |
Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-57-2 | |
Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.